molecular formula C11H11BrN2O B1371610 3-Bromo-5-morpholinobenzonitrile CAS No. 1129540-92-6

3-Bromo-5-morpholinobenzonitrile

Cat. No.: B1371610
CAS No.: 1129540-92-6
M. Wt: 267.12 g/mol
InChI Key: HRTGYUCAEDJNMR-UHFFFAOYSA-N
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Description

3-Bromo-5-morpholinobenzonitrile is an organic compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol. This compound is characterized by the presence of a bromine atom at the third position and a morpholine ring at the fifth position of a benzonitrile core. It is primarily used in scientific research and various laboratory applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-morpholinobenzonitrile involves the reaction of 3-bromo-5-fluorobenzonitrile with morpholine. The reaction is typically carried out by stirring the mixture at 120°C for about 5 hours. After the reaction, water is added to the mixture, and the solid product is collected .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-morpholinobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used.

    Coupling Reactions: The major products are typically aryl or vinyl derivatives of the original compound.

Scientific Research Applications

3-Bromo-5-morpholinobenzonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.

    Industry: It is used in the development of materials with specific properties for industrial applications.

Mechanism of Action

The specific mechanism of action for 3-Bromo-5-morpholinobenzonitrile depends on its applicationThe bromine atom and the morpholine ring can participate in binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a morpholine ring.

    3-Bromo-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a morpholine ring.

Uniqueness

3-Bromo-5-morpholinobenzonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

3-bromo-5-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTGYUCAEDJNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286329
Record name 3-Bromo-5-(4-morpholinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129540-92-6
Record name 3-Bromo-5-(4-morpholinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129540-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(4-morpholinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-5-morpholinobenzonitrile was prepared according procedure M from 3-bromo-5-fluorobenzonitrile and morpholine in 81% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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